molecular formula C18H20O3 B3048933 Ethyl 3-[4-(benzyloxy)phenyl]propanoate CAS No. 186895-45-4

Ethyl 3-[4-(benzyloxy)phenyl]propanoate

Cat. No.: B3048933
CAS No.: 186895-45-4
M. Wt: 284.3 g/mol
InChI Key: GEPHVIQILXNGKM-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[4-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-[4-(benzyloxy)phenyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-[4-(benzyloxy)phenyl]propanoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the benzyloxy group.

    Methyl 3-[4-(benzyloxy)phenyl]propanoate: Similar structure but with a methyl ester group instead of ethyl.

    3-[4-(benzyloxy)phenyl]propanoic acid: The acid form of the compound.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and ester functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 3-[4-(benzyloxy)phenyl]propanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the presence of an ester functional group and a benzyloxy substituent. These features contribute to its unique reactivity and biological interactions:

  • Molecular Formula : C18H22O3
  • Molar Mass : Approximately 290.37 g/mol
  • Functional Groups : Ester, aromatic ether

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active metabolite 3-[4-(benzyloxy)phenyl]propanoic acid, which may interact with specific enzymes or receptors in biological systems.
  • Enzyme Modulation : The benzyloxy group has been shown to influence binding affinities, potentially modulating enzyme activities involved in inflammatory pathways .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example:

  • Case Study : A study explored the compound's effects on lipopolysaccharide-induced inflammation in macrophages, showing a significant reduction in TNF-α and IL-6 levels .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a moderate level of antimicrobial activity, warranting further investigation into its potential as an antibiotic agent .

Research Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds. Its applications include:

  • Synthesis of Therapeutics : Used as a building block for synthesizing compounds with enhanced biological activity.
  • Biochemical Probes : Investigated for its role in studying enzyme kinetics and mechanisms.

Properties

IUPAC Name

ethyl 3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHVIQILXNGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340343
Record name Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186895-45-4
Record name Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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